molecular formula C14H17BrN2O3 B14790161 Methyl 3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate

Methyl 3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate

Cat. No.: B14790161
M. Wt: 341.20 g/mol
InChI Key: RGHUFWUEXYUPNE-UHFFFAOYSA-N
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Description

Methyl 3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate is a complex organic compound that features a brominated pyridine ring and a prop-2-enoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate typically involves multiple steps. One common method includes the bromination of a pyridine derivative followed by the introduction of the 2,2-dimethylpropanoylamino group. The final step involves esterification to form the prop-2-enoate ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate exerts its effects involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but contains a methoxy group and a boronic ester.

    Indole derivatives: Share some biological activities but differ in their core structure and functional groups.

Uniqueness

Methyl 3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its brominated pyridine ring and prop-2-enoate ester make it a versatile compound for various applications.

Properties

IUPAC Name

methyl 3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3/c1-14(2,3)13(19)17-10-7-9(8-16-12(10)15)5-6-11(18)20-4/h5-8H,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHUFWUEXYUPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC(=C1)C=CC(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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